

# Application Notes and Protocols: 2-Pentadecanone in Flavor and Fragrance Development

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## Compound of Interest

Compound Name: 2-Pentadecanone

Cat. No.: B165419

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## Introduction

**2-Pentadecanone** (CAS No. 2345-28-0), also known as methyl tridecyl ketone, is a saturated aliphatic ketone that serves as a versatile ingredient in the food and fragrance industries. Its unique organoleptic profile contributes desirable notes to a wide array of products. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the effective utilization and evaluation of **2-Pentadecanone**. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **2-Pentadecanone** and expressed no safety concern at current levels of intake when used as a flavoring agent. It is recognized as a flavoring agent by the FDA and the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3724.

## Section 1: Chemical and Physical Properties

**2-Pentadecanone** is a white solid at room temperature, characterized as a very hydrophobic molecule that is practically insoluble in water. Its fundamental properties are crucial for understanding its behavior in various formulations.

Property	Value	Reference
Synonyms	Methyl tridecyl ketone, Pentadecan-2-one	
CAS Number	2345-28-0	
Molecular Formula	C <sub>15</sub> H <sub>30</sub> O	
Molecular Weight	226.40 g/mol	
Melting Point	37-41 °C	
Boiling Point	293 °C	
Flash Point	> 110 °C (> 230 °F)	
Solubility	Insoluble in water; Soluble in toluene	

## Section 2: Organoleptic Profile and Natural Occurrence

The sensory characteristics of **2-Pentadecanone** are complex, offering a blend of floral, spicy, and fatty notes. This profile makes it a valuable component for building intricate flavor and fragrance profiles.

Aroma and Flavor Descriptors:

- Primary Notes: Floral, spicy, fatty, waxy.
- Secondary Notes: Fruity green, dairy-like, fresh, celery, jasmin, woody.
- Nuances: At a 1.0% concentration, it can present chemical-like notes with hints of blueberry and cognac.

**2-Pentadecanone** is found naturally in a variety of foods and plants, which informs its application as a "nature-identical" flavoring ingredient.

Natural Source	Reference
Dairy Products	Blue cheeses, Cheddar cheese, Milk
Fruits & Vegetables	Asparagus, Cauliflower, Guava, Feyoa
Beverages	Coffee, Apple brandy (Calvados)
Cooked Foods	Chicken, Wheat bread, Cooked rice
Plants	Coconut, Ginger, Thuja occidentalis

## Section 3: Quantitative Data Summary

Understanding the concentration, usage levels, and sensory thresholds of **2-Pentadecanone** is essential for precise formulation.

Parameter	Value	Matrix/Condition	Reference
Aroma Detection Threshold	1 to 7 ppb	Not specified	
Concentration in Raw Milk	0.21 +/- 0.5 mg/100g (dry matter)	Italian Raw Milk	
Recommended Usage Level	Up to 0.30%	In fragrance concentrate	
Max. Usage in Fats/Oils	75.00 ppm	Food (Fats and Oils)	

## Section 4: Applications in Flavor and Fragrance Development

Flavor Applications: The fatty and spicy profile of **2-Pentadecanone**, combined with its floral nuance, makes it highly effective in savory and dairy applications.

- Dairy: Enhances creamy and rich notes in butter and various cheese flavorings.
- Meat: Complements savory profiles in meat products.

- Fruit: Adds complexity to certain fruit flavors.
- Fats and Oils: Used at levels up to 75 ppm to impart specific flavor characteristics.

Fragrance Applications: In fragrances, **2-Pentadecanone** is used as an ingredient to impart floral and spicy notes. Its profile can add warmth and complexity to fragrance compositions. The International Fragrance Association (IFRA) provides guidelines for its use.

## Section 5: Experimental Protocols

### Protocol 1: Sensory Evaluation using a Triangle Test

Objective: To determine if a perceptible sensory difference exists between two product formulations, one with and one without **2-Pentadecanone**. This method is a type of discrimination test.

Materials:

- Two product samples (Control and Test with **2-Pentadecanone** at a specified concentration).
- Identical, odor-free sample cups, coded with random 3-digit numbers.
- Water and unsalted crackers for palate cleansing.
- Ballots for data collection.
- A sensory evaluation area with controlled lighting and ventilation.

Panelists:

- A minimum of 30 panelists (consumers or trained individuals) screened for their ability to detect the relevant flavor/aroma.

Procedure:

- Prepare the Control sample and the Test sample containing **2-Pentadecanone**.
- For each panelist, present a set of three samples: two identical samples and one different sample. There are two possible combinations: (Control, Control, Test) or (Test, Test, Control).

The order of presentation should be randomized across panelists.

- Instruct panelists to evaluate the samples from left to right.
- Ask panelists to identify the sample they believe is different from the other two.
- Provide water and crackers for panelists to cleanse their palates between evaluations.

Data Analysis:

- Count the total number of panelists and the number of correct identifications.
- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically  $p < 0.05$ ).
- If the result is significant, it confirms that a perceptible difference exists between the samples.

## Protocol 2: Aroma Profile Characterization using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify which volatile compounds in a sample (e.g., a food product containing **2-Pentadecanone**) are odor-active and to describe their specific aromas. GC-O combines instrumental separation with human sensory detection.

Materials & Equipment:

- Gas Chromatograph (GC) with a column suitable for flavor volatiles (e.g., DB-5, DB-Wax).
- GC effluent splitter to direct column outflow to both a chemical detector (e.g., Mass Spectrometer, MS) and a heated olfactometry port (sniffing port).
- Humidified air supply for the sniffing port to prevent nasal dehydration.
- Sample containing volatile compounds, prepared using an appropriate extraction method (e.g., Headspace Solid-Phase Microextraction, HS-SPME).

- Trained sensory assessors.

#### Procedure:

- **Sample Preparation:** Extract the volatile compounds from the food matrix using a method like HS-SPME, which minimizes the formation of heat-induced artifacts.
- **GC Injection:** Inject the extracted volatiles into the GC.
- **Separation:** Run a GC temperature program that effectively separates the volatile compounds.
- **Olfactometry:** A trained assessor sniffs the effluent from the sniffing port throughout the GC run.
- **Data Recording:** The assessor records the time, duration, and a descriptor for each aroma detected. This can be done using specialized software or a voice recorder.
- **Chemical Identification:** Simultaneously, the MS detector records the mass spectra of the compounds as they elute.
- **Correlation:** Correlate the retention times of the detected aromas from the olfactometry data with the retention times of the chemical peaks from the MS data.
- **Identification:** Identify the odor-active compounds (including **2-Pentadecanone**) by comparing their mass spectra with a library (e.g., NIST) and by running authentic chemical standards.

### Protocol 3: Quantitative Descriptive Analysis (QDA)

Objective: To create a detailed sensory profile of a product containing **2-Pentadecanone**, quantifying the intensity of its key flavor and aroma attributes.

#### Materials:

- Product samples with varying levels of **2-Pentadecanone**.

- Reference standards for each attribute to be evaluated (e.g., specific floral essential oils, diluted fatty acid solutions).
- Sensory booths, sample cups, and data collection software/ballots.

#### Panelists:

- A small panel of 8-12 highly trained individuals. Panelists undergo extensive training (6-10 sessions or more) to develop and agree upon a set of descriptive terms (a lexicon) and to consistently rate the intensity of each attribute on a scale (e.g., a 15-cm line scale).

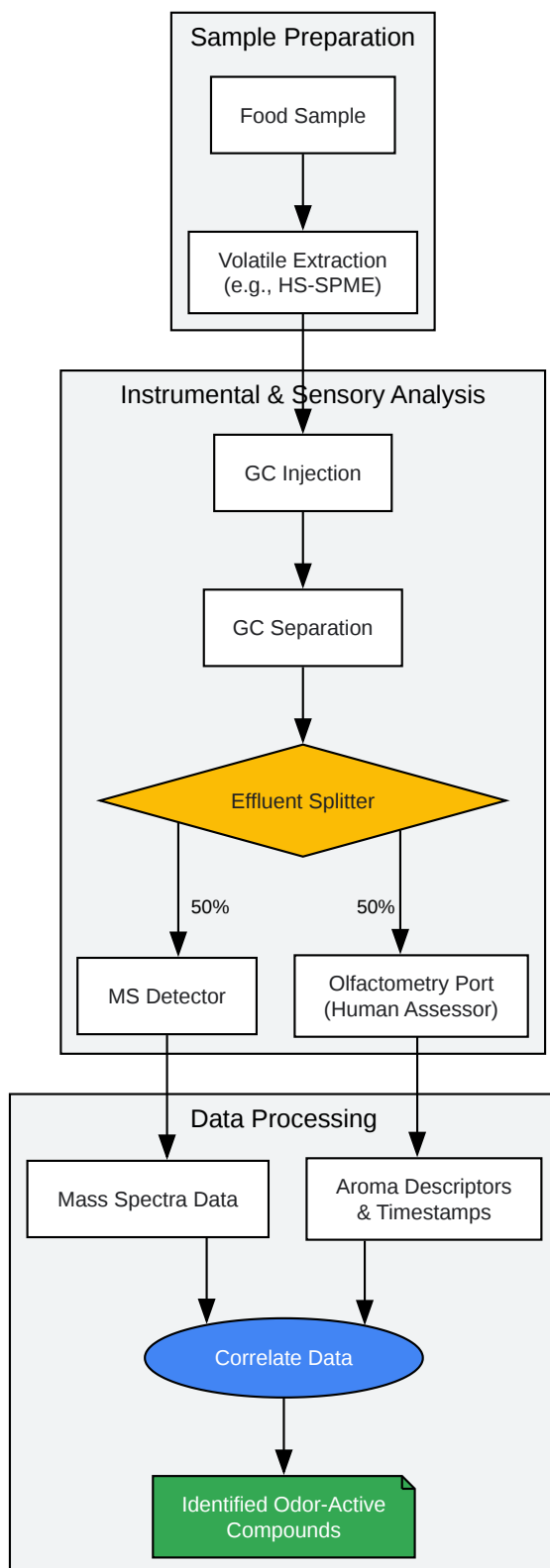
#### Procedure:

- **Lexicon Development:** In initial sessions, the panel collectively develops a list of terms that describe the sensory characteristics of the product (e.g., "creamy," "waxy," "floral," "spicy," "buttery").
- **Training:** Panelists are trained to use the lexicon and intensity scales with reference standards to anchor their ratings.
- **Evaluation:** In individual booths, panelists evaluate the product samples, which are presented in a randomized and balanced order.
- **Rating:** For each sample, panelists rate the intensity of every attribute in the lexicon on the provided scale. Replicates are essential for assessing panelist performance.

#### Data Analysis:

- Convert the ratings from the line scales to numerical data.
- Use Analysis of Variance (ANOVA) to analyze the data for each attribute to determine if there are significant differences between the samples.
- If significant differences are found, use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ.
- Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different formulations.

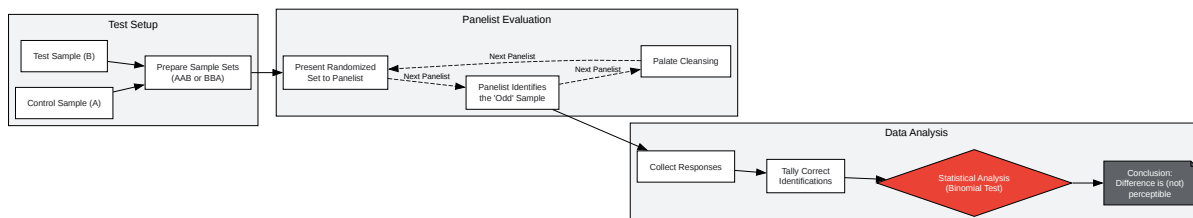
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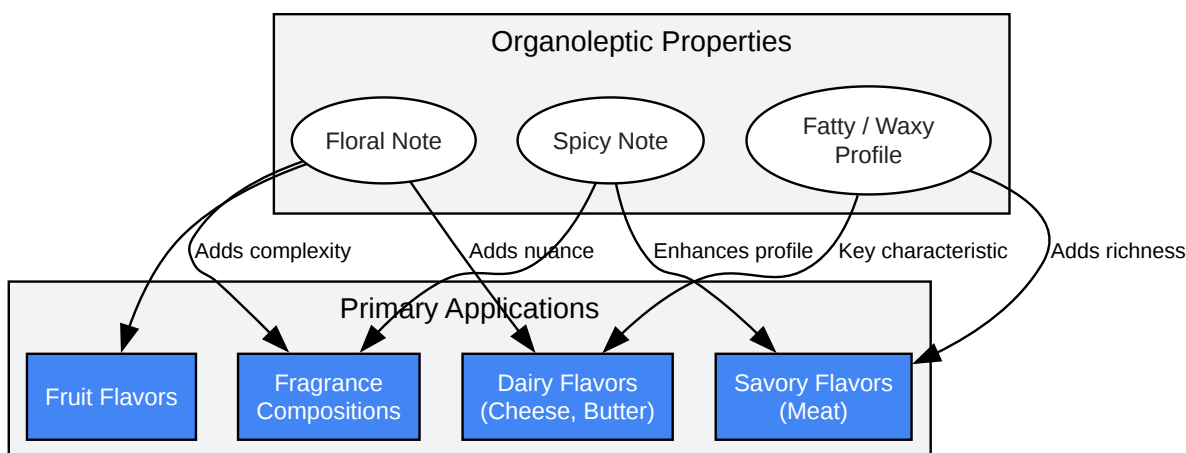


Fig. 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).



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Fig. 2: Workflow for a Triangle Test sensory evaluation.



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Fig. 3: Logical relationships of **2-Pentadecanone**'s properties to its applications.

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